molecular formula C13H20O2 B13800783 2,2,4-Trimethyl-3-(1-oxobutyl)-3-cyclohexen-1-one

2,2,4-Trimethyl-3-(1-oxobutyl)-3-cyclohexen-1-one

Cat. No.: B13800783
M. Wt: 208.30 g/mol
InChI Key: WLRXAHHQMZYAAT-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-3-(1-oxobutyl)-3-cyclohexen-1-one is an organic compound with the molecular formula C₁₃H₁₈O₂. It is also known as 3-Keto-β-ionone. This compound is characterized by its cyclohexenone structure with a butyl group and three methyl groups attached. It is commonly used in the synthesis of various chemical products and has applications in different fields such as chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-3-(1-oxobutyl)-3-cyclohexen-1-one typically involves the aldol condensation of 2,2,4-trimethyl-1,3-cyclohexanedione with butanal. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include a temperature range of 25-30°C and a reaction time of 2-3 hours. The product is then purified by recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale aldol condensation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The final product is obtained through a series of purification steps, including distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-3-(1-oxobutyl)-3-cyclohexen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as halides, amines, or alcohols are used in substitution reactions.

Major Products Formed

Scientific Research Applications

2,2,4-Trimethyl-3-(1-oxobutyl)-3-cyclohexen-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-3-(1-oxobutyl)-3-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on enzymes, leading to changes in enzyme activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4-Trimethyl-3-(1-oxobutyl)-3-cyclohexen-1-one is unique due to its specific structural features, including the presence of a butyl group and three methyl groups on the cyclohexenone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

3-butanoyl-2,2,4-trimethylcyclohex-3-en-1-one

InChI

InChI=1S/C13H20O2/c1-5-6-10(14)12-9(2)7-8-11(15)13(12,3)4/h5-8H2,1-4H3

InChI Key

WLRXAHHQMZYAAT-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(CCC(=O)C1(C)C)C

Origin of Product

United States

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